molecular formula C13H18BrNO B11177150 2-bromo-N-hexylbenzamide

2-bromo-N-hexylbenzamide

Cat. No.: B11177150
M. Wt: 284.19 g/mol
InChI Key: IPMUKUSNHMTNKR-UHFFFAOYSA-N
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Description

2-Bromo-N-hexylbenzamide is an organic compound with the molecular formula C13H18BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an N-hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-hexylbenzamide typically involves the bromination of N-hexylbenzamide. The process can be summarized as follows:

    Starting Material: N-hexylbenzamide.

    Bromination: The introduction of a bromine atom at the ortho position of the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-hexylbenzamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of N-hexylbenzamide derivatives with different substituents.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-hexylbenzamide.

Scientific Research Applications

2-Bromo-N-hexylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It serves as a probe in studying the interactions of brominated benzamides with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-hexylbenzamide involves its interaction with specific molecular targets. The bromine atom and the N-hexyl group play crucial roles in determining the compound’s binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Bromobenzamide: Lacks the N-hexyl group, making it less hydrophobic and potentially less effective in certain applications.

    N-Hexylbenzamide: Lacks the bromine atom, which may reduce its reactivity and binding affinity.

    2-Bromo-N,N-dimethylbenzamide: Contains two methyl groups on the nitrogen, which can alter its chemical properties and applications.

Uniqueness: 2-Bromo-N-hexylbenzamide is unique due to the presence of both the bromine atom and the N-hexyl group. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and industrial processes.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-bromo-N-hexylbenzamide

InChI

InChI=1S/C13H18BrNO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)

InChI Key

IPMUKUSNHMTNKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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